tert-Butyl (((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)methyl)carbamate
Description
Properties
Molecular Formula |
C12H22N2O2 |
|---|---|
Molecular Weight |
226.32 g/mol |
IUPAC Name |
tert-butyl N-[[(1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl]methyl]carbamate |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)13-7-10-8-4-5-9(6-8)14-10/h8-10,14H,4-7H2,1-3H3,(H,13,15)/t8-,9+,10+/m0/s1 |
InChI Key |
WMQMULJRGRUCJU-IVZWLZJFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1[C@H]2CC[C@H](C2)N1 |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1C2CCC(C2)N1 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis typically involves:
- Construction or procurement of the azabicyclo[2.2.1]heptane core with defined stereochemistry (1R,3S,4S).
- Introduction of a methyl linker at the 3-position of the bicyclic amine.
- Protection of the amine group as a tert-butyl carbamate (Boc protection).
Detailed Preparation Steps
Step 1: Synthesis of the Azabicyclo[2.2.1]heptane Core
The bicyclic amine core is often synthesized via intramolecular cyclization or from commercially available precursors. The stereochemistry (1R,3S,4S) is controlled through chiral starting materials or chiral catalysts.
Step 3: Carbamate Formation and Protection
The amine is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions to form the tert-butyl carbamate. This step is crucial to stabilize the amine and facilitate further synthetic transformations.
Representative Reaction Conditions
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| Azabicycloheptane core synthesis | Chiral starting materials, intramolecular cyclization, or catalytic asymmetric synthesis | Variable | Stereochemical control critical |
| Methyl linker introduction | Alkylation with methyl halide or related electrophile, base (e.g., NaH, K2CO3) | Moderate to high | Requires regioselectivity |
| Boc protection | Di-tert-butyl dicarbonate, base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature | 80-95% | Standard carbamate protection |
Example from Literature
While direct literature on this exact compound is limited, analogous procedures for related bicyclic amine carbamates have been reported:
- The amine is dissolved in anhydrous dichloromethane.
- Triethylamine is added as a base.
- Di-tert-butyl dicarbonate is added dropwise at 0°C.
- The reaction mixture is stirred at room temperature for several hours.
- The product is isolated by aqueous workup and purified by column chromatography.
This method yields the tert-butyl carbamate derivative with high purity and yield.
Analytical Data Supporting Preparation
- NMR Spectroscopy : Characteristic signals for the tert-butyl group (singlet near 1.4 ppm), bicyclic protons, and carbamate NH.
- Mass Spectrometry : Molecular ion peak consistent with the expected molecular weight.
- Chiral HPLC or Optical Rotation : Confirms stereochemical integrity.
Summary Table of Preparation Parameters
| Parameter | Description |
|---|---|
| Core scaffold | (1R,3S,4S)-2-azabicyclo[2.2.1]heptane |
| Functional group introduced | Methyl linker at 3-position |
| Protecting group | tert-Butyl carbamate (Boc) |
| Key reagents | Di-tert-butyl dicarbonate, base (triethylamine) |
| Solvent | Dichloromethane or similar aprotic solvent |
| Temperature | 0°C to room temperature |
| Typical yield | 80-95% for Boc protection step |
| Purification | Column chromatography |
Research Findings and Notes
- The stereochemical purity of the azabicycloheptane core is essential for biological activity and synthetic utility.
- The Boc protection step is well-established and provides a stable, easily removable protecting group.
- Reaction conditions must be anhydrous to prevent carbamate hydrolysis.
- The methyl linker introduction requires careful control to avoid over-alkylation or side reactions.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
tert-Butyl (((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)methyl)carbamate has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Structural Variations and Functional Group Modifications
The following table summarizes key structural differences among related bicyclic carbamates and esters:
Key Observations :
- Core Rigidity: The norbornane scaffold in the target compound provides greater conformational rigidity compared to unsaturated analogs (e.g., bicyclo[2.2.1]hept-5-ene in ), which may enhance binding specificity in drug design.
- Functional Group Impact : The methylene-linked carbamate in the target compound offers flexibility for further derivatization, unlike nitrogen-bound carbamates (e.g., ) or rigid tricyclic systems (e.g., ).
- Stereochemical Sensitivity : Diastereomers (e.g., rac-152bund in ) exhibit distinct synthetic pathways and biological activities, underscoring the importance of the (1R,3S,4S) configuration.
Biological Activity
tert-Butyl (((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)methyl)carbamate, also known as (1R,3S,4S)-tert-butyl 3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS No. 1181573-42-1), is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H22N2O2
- Molecular Weight : 226.32 g/mol
- Boiling Point : Approximately 316.2 °C (predicted)
- Density : 1.087 g/cm³ (predicted)
- pKa : 10.32 (predicted) .
Research indicates that compounds similar to this compound may exhibit activity as acetylcholinesterase inhibitors and β-secretase inhibitors. These mechanisms are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where the modulation of amyloid beta peptide aggregation is crucial .
Neuroprotective Effects
Studies have shown that related compounds can protect astrocytes against amyloid beta-induced toxicity. For instance, a compound referred to as M4 demonstrated a protective effect in vitro by reducing TNF-α levels and free radicals in astrocytes exposed to Aβ1-42 . The presence of this compound may similarly enhance cell viability under neurotoxic conditions.
In Vitro Studies
In vitro assays have indicated that compounds with similar structures can significantly improve cell viability when co-administered with toxic agents like Aβ peptides. In one study, M4 compound treatment resulted in a marked increase in astrocyte survival rates when compared to controls exposed solely to Aβ .
Comparative Analysis Table
| Property | This compound | M4 Compound |
|---|---|---|
| Molecular Formula | C12H22N2O2 | C12H22N2O2 |
| Molecular Weight | 226.32 g/mol | 226.32 g/mol |
| Neuroprotective Effect | Potentially protective against Aβ toxicity | Significant protection |
| Mechanism | Acetylcholinesterase and β-secretase inhibition | Acetylcholinesterase inhibition |
Q & A
Q. What are the recommended synthetic routes for tert-Butyl (((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)methyl)carbamate?
- Methodological Answer : A common approach involves coupling bicyclic amine intermediates with tert-butyl carbamate derivatives. For example:
- Step 1 : Activate the bicyclic amine (e.g., via Boc protection) under anhydrous conditions using reagents like DMF or THF ().
- Step 2 : Perform nucleophilic substitution or reductive amination to attach the carbamate group.
- Step 3 : Purify via column chromatography (e.g., CombiFlash with petroleum ether/EtOAc gradients) to achieve >97% purity ().
- Key Reagents : tert-Butyl carbamate (≥98% purity, ), sodium bicarbonate for pH adjustment ().
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm stereochemistry and structural integrity (e.g., ¹H NMR in CDCl₃ to resolve peaks at δ = 8.13–3.43 ppm; ).
- IR Spectroscopy : Identify carbonyl stretches (amide C=O at ~1682 cm⁻¹, carbamate C=O at ~1630 cm⁻¹; ).
- TLC : Monitor reaction progress (e.g., Rf = 0.10 in petroleum ether/EtOAc 3:1; ).
- Purity Analysis : Use COA data (HPLC/UV) to verify >97% purity ().
Q. How can researchers ensure effective purification of this compound?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradients (e.g., 10:1 to 1:10 petroleum ether/EtOAc over 15 minutes) to isolate the product ().
- Recrystallization : Optimize solvent systems (e.g., CH₂Cl₂ for crystallization; ).
- Quality Control : Cross-check purity via HPLC and compare retention times with standards ().
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance enantiomeric excess and yield?
- Methodological Answer :
- Catalyst Screening : Test chiral catalysts (e.g., asymmetric Mannich reactions; ) or organocatalysts for stereocontrol.
- Solvent Effects : Evaluate polar aprotic solvents (THF, DMF) vs. non-polar solvents for reaction efficiency ().
- Temperature Control : Conduct reactions at 0–25°C to minimize racemization ().
- Yield Tracking : Compare yields under varying conditions (e.g., 87% yield achieved in ).
Q. How to resolve discrepancies in reported physicochemical properties (e.g., solubility, stability)?
- Methodological Answer :
- Experimental Determination : Measure melting points via DSC and solubility in water/DMSO if literature data are absent ().
- Stability Studies : Store the compound under inert gas (N₂/Ar) at –20°C to prevent decomposition ().
- Cross-Validation : Compare IR/NMR data with structurally similar compounds (e.g., tert-butyl carbamate derivatives; ).
Q. What strategies mitigate decomposition during long-term storage?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
